molecular formula C5H7NOS B13107039 2,4-Dimethyl-1,2-thiazol-3(2H)-one CAS No. 152509-35-8

2,4-Dimethyl-1,2-thiazol-3(2H)-one

Katalognummer: B13107039
CAS-Nummer: 152509-35-8
Molekulargewicht: 129.18 g/mol
InChI-Schlüssel: RWZBSRKRYSOIAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dimethylisothiazol-3(2H)-one is a heterocyclic compound containing sulfur and nitrogen in its structure. It is known for its antimicrobial properties and is used in various industrial applications, including as a preservative in personal care products and paints.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylisothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-dimethylthiosemicarbazide with an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired isothiazolone ring.

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethylisothiazol-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dimethylisothiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazolone ring to its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2,4-Dimethylisothiazol-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties and potential use in controlling microbial growth in various settings.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent in pharmaceutical formulations.

    Industry: Utilized as a preservative in personal care products, paints, and coatings to prevent microbial contamination.

Wirkmechanismus

The antimicrobial activity of 2,4-Dimethylisothiazol-3(2H)-one is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets various molecular pathways, leading to the inhibition of microbial growth and proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isothiazol-3(2H)-one: A parent compound with similar antimicrobial properties.

    2-Methylisothiazol-3(2H)-one: A derivative with one methyl group, also used as a preservative.

    4,5-Dichloro-2-methylisothiazol-3(2H)-one: A chlorinated derivative with enhanced antimicrobial activity.

Uniqueness

2,4-Dimethylisothiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its stability and efficacy as an antimicrobial agent compared to its analogs.

Eigenschaften

CAS-Nummer

152509-35-8

Molekularformel

C5H7NOS

Molekulargewicht

129.18 g/mol

IUPAC-Name

2,4-dimethyl-1,2-thiazol-3-one

InChI

InChI=1S/C5H7NOS/c1-4-3-8-6(2)5(4)7/h3H,1-2H3

InChI-Schlüssel

RWZBSRKRYSOIAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSN(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.